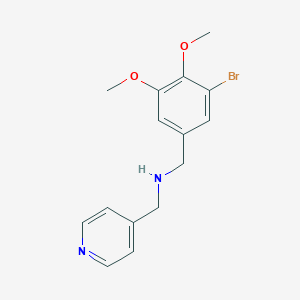![molecular formula C18H23N3O2S B276099 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B276099.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide, also known as MTAPA, is a chemical compound that has been studied for its potential use in scientific research. MTAPA is a thiazole derivative that has shown promise as a potential therapeutic agent due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the activation of certain immune cells. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been shown to have antioxidant properties, which may be beneficial in preventing cellular damage and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide in laboratory experiments is its unique chemical structure, which may allow for the development of more specific and targeted therapies. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has shown promise as a potential therapeutic agent for the treatment of various diseases and conditions. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide. Some possible areas of interest include further investigation into its mechanism of action, as well as its potential use in the treatment of specific diseases and conditions. Additionally, research could be conducted to explore the development of new derivatives or analogs of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide with improved therapeutic properties. Overall, the study of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has the potential to lead to the development of new and innovative therapies for a variety of medical conditions.
Synthesemethoden
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride and subsequent reaction with 4-methylpiperidine. Other methods involve the use of different starting materials and reagents, but all involve the formation of the thiazole ring and the piperidine moiety.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases and conditions. For example, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C18H23N3O2S |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C18H23N3O2S/c1-13-7-9-21(10-8-13)11-17(22)20-18-19-16(12-24-18)14-3-5-15(23-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3,(H,19,20,22) |
InChI-Schlüssel |
RYOVECIUIRMBTC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)

![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)
![N-[4-(dimethylamino)benzyl]-N-(3-isopropoxypropyl)amine](/img/structure/B276031.png)


![2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276051.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)